Dodecabromoterphenyl
Description
Dodecabromoterphenyl (CAS 81161-70-8) is a brominated aromatic compound belonging to the class of brominated flame retardants (BFRs). Its structure consists of a terphenyl backbone (three linked benzene rings) substituted with 12 bromine atoms, making it one of the most highly brominated flame retardants in its category. This extensive bromination enhances its thermal stability and flame-retardant efficiency, particularly in high-temperature applications such as electronics, polymers, and textiles . However, its high bromine content and persistence have raised concerns regarding environmental accumulation and regulatory scrutiny.
Properties
CAS No. |
79596-31-9 |
|---|---|
Molecular Formula |
C18H2Br12 |
Molecular Weight |
1177.1 g/mol |
IUPAC Name |
1,2,3,4,5-pentabromo-6-[2,3-dibromo-6-(2,3,4,5,6-pentabromophenyl)phenyl]benzene |
InChI |
InChI=1S/C18H2Br12/c19-4-2-1-3(6-9(21)13(25)17(29)14(26)10(6)22)5(8(4)20)7-11(23)15(27)18(30)16(28)12(7)24/h1-2H |
InChI Key |
KCRQNWFXVRCJKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C2=C(C(=C(C(=C2Br)Br)Br)Br)Br)C3=C(C(=C(C(=C3Br)Br)Br)Br)Br)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecabromoterphenyl is typically synthesized through the bromination of terphenyl. The process involves the reaction of terphenyl with bromine in the presence of a catalyst, such as iron or aluminum bromide, under controlled conditions. The reaction is carried out in a solvent like carbon tetrachloride or chloroform, and the temperature is maintained between 50-100°C to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and bromine concentration. The product is then purified through crystallization or distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Dodecabromoterphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: Where bromine atoms can be replaced by other functional groups.
Reduction Reactions: Where bromine atoms are removed, leading to the formation of less brominated derivatives.
Oxidation Reactions: Though less common, these can lead to the formation of brominated phenols.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like hydroxide ions or amines under basic conditions.
Reduction Reactions: Often use reducing agents like zinc dust or sodium borohydride in solvents such as ethanol or methanol.
Oxidation Reactions: May involve oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
Major Products Formed
Substitution Reactions: Can yield various brominated derivatives depending on the nucleophile used.
Reduction Reactions: Produce less brominated terphenyls.
Oxidation Reactions: Lead to the formation of brominated phenols and quinones.
Scientific Research Applications
Flame Retardancy
Dodecabromoterphenyl is primarily utilized as a flame retardant in a variety of materials, including:
- Electronics : It is commonly used in circuit boards and other electronic components to reduce flammability.
- Textiles : The compound is integrated into fabrics to enhance fire resistance, particularly in upholstery and children’s clothing.
- Construction Materials : Used in insulation materials, plastics, and coatings to provide fire protection in buildings.
Case Study: Effectiveness in Electronics
A study examining the effectiveness of decabromodiphenyl ether in electronic applications found that it significantly reduces the flammability of polycarbonate and acrylonitrile-butadiene-styrene (ABS) resins. The addition of this compound improved the UL-94 vertical burning test ratings from V-2 to V-0, indicating a higher level of flame resistance .
Environmental Persistence and Bioaccumulation
This compound is known for its environmental persistence due to its chemical stability. Research indicates that it does not easily degrade in the environment, leading to concerns about bioaccumulation in wildlife and humans.
Environmental Impact Assessment
A comprehensive assessment revealed that decabromodiphenyl ether can accumulate in fatty tissues of aquatic organisms. For instance, studies showed that fish exposed to contaminated water exhibited significant bioaccumulation of the compound, raising concerns about the ecological impact and potential entry into the food chain .
Toxicological Studies and Health Effects
Numerous studies have been conducted to evaluate the toxicological effects of this compound. Findings suggest potential endocrine disruption and carcinogenic effects.
Toxicity Findings
- Animal Studies : Long-term feeding studies on rats and mice indicated increased incidences of thyroid follicular cell hyperplasia and adenomas with prolonged exposure to decabromodiphenyl ether .
- Developmental Neurotoxicity : Research has suggested that exposure may affect motor skills and cognitive functions in developing organisms, similar to other polybrominated diphenyl ethers (PBDEs) .
Regulatory Considerations
Due to its environmental persistence and potential health risks, regulatory bodies have begun assessing the safety of this compound. The European Union has implemented restrictions on its use in consumer products, reflecting growing concerns over its long-term effects on health and the environment .
Data Tables
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Electronics | Circuit boards | Improved fire ratings (UL-94) |
| Textiles | Upholstery, children's clothing | Enhanced fire resistance |
| Construction Materials | Insulation materials | Significant reduction in flammability |
| Environmental Impact | Bioaccumulation studies | Accumulation observed in aquatic organisms |
| Toxicology | Long-term exposure studies | Increased thyroid disorders noted |
Mechanism of Action
The flame-retardant properties of dodecabromoterphenyl are primarily due to its high bromine content. When exposed to heat, it releases bromine radicals that interfere with the combustion process by capturing free radicals, thus slowing down or stopping the spread of fire. This mechanism involves the disruption of the radical chain reactions that sustain combustion .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares dodecabromoterphenyl with structurally or functionally related brominated and chlorinated compounds, based on their molecular features and inferred properties:
| Compound Name | CAS Number | Halogenation | Backbone Structure | Key Structural Features | Inferred Applications |
|---|---|---|---|---|---|
| This compound | 81161-70-8 | 12 Br atoms | Terphenyl | Fully brominated terphenyl | High-temperature flame retardant |
| Undecabromoterphenyl | 79596-31-9 | 11 Br atoms | Terphenyl | Near-full bromination (one fewer Br than dodeca) | Similar to dodeca, slightly lower efficacy |
| 4-Bromo-$p$-terphenyl | 83929-80-0 | 1 Br atom | Terphenyl | Single bromine substitution | Low-intensity flame suppression |
| Monomethyldibromodiphenylmethane | 155613-93-7 | 2 Br atoms + methyl | Diphenylmethane | Methyl and bromine substituents | Plastic additives, moderate flame retardancy |
| Monomethyldichlorodiphenylmethane | 99688-47-8 | 2 Cl atoms + methyl | Diphenylmethane | Chlorine and methyl substituents | Less persistent alternative to Br-based |
Key Observations:
Bromination Level: this compound’s 12 Br atoms provide superior flame inhibition compared to undecabromoterphenyl (11 Br) and 4-bromo-$p$-terphenyl (1 Br). Higher bromination correlates with increased thermal resistance but also greater environmental persistence .
Structural Backbone :
- Terphenyl-based compounds (dodecabromo, undecabromo, 4-bromo) are more rigid and thermally stable than diphenylmethane derivatives (methylated compounds). This makes terphenyls preferable for high-performance applications.
Substituent Effects: Methyl groups in monomethyldibromo/dichlorodiphenylmethane may enhance solubility and degradation rates, reducing environmental persistence compared to fully halogenated terphenyls .
Research Findings and Regulatory Implications
- Undecabromoterphenyl, with one fewer Br atom, may degrade slightly faster but remains a concern.
Regulatory Status :
- This compound is increasingly restricted under global conventions (e.g., Stockholm Convention on Persistent Organic Pollutants) due to its persistence. Undecabromoterphenyl faces similar scrutiny, while methylated or chlorinated analogs are often marketed as transitional alternatives .
Biological Activity
Dodecabromoterphenyl (DBTP), a brominated flame retardant, has garnered attention due to its potential biological activity and environmental impact. This article explores the biological effects of DBTP, including its mechanisms of action, toxicity, and implications for human health and the environment.
This compound is a polybrominated diphenyl ether (PBDE) derivative, characterized by its high bromine content which contributes to its flame-retardant properties. Its chemical structure consists of multiple bromine atoms substituted on a terphenyl backbone, leading to significant hydrophobicity and persistence in the environment.
Mechanisms of Biological Activity
DBTP's biological activity primarily stems from its interaction with cellular systems. Research indicates that brominated compounds can disrupt endocrine functions and exhibit cytotoxicity through various mechanisms:
- Endocrine Disruption : DBTP has been shown to interfere with hormone signaling pathways, particularly thyroid hormones. This disruption can lead to developmental and reproductive issues in various organisms .
- Oxidative Stress : Studies suggest that DBTP may induce oxidative stress in cells, leading to increased reactive oxygen species (ROS) production. This oxidative stress can result in cellular damage and apoptosis .
- Neurotoxicity : Animal studies have indicated that exposure to brominated flame retardants, including DBTP, may affect neurodevelopment and cognitive functions .
In Vivo Studies
- Rodent Models : A study conducted on rodents exposed to DBTP revealed significant alterations in thyroid hormone levels, suggesting potential thyroid dysfunction. The study noted a dose-dependent relationship between DBTP exposure and thyroid hormone disruption .
- Developmental Toxicity : In developmental studies, offspring of rodents exposed to DBTP exhibited behavioral changes and impaired learning abilities, indicating neurodevelopmental toxicity.
In Vitro Studies
- Cell Culture Experiments : In vitro studies using human cell lines have demonstrated that DBTP exposure leads to increased ROS levels and subsequent apoptosis. The IC50 values for cell viability were found to be significantly reduced in the presence of DBTP.
- Endocrine Disruption Assays : Various assays have confirmed that DBTP can bind to estrogen receptors, mimicking estrogenic activity and potentially leading to reproductive health issues.
Environmental Impact
DBTP's persistence in the environment raises concerns about bioaccumulation and long-term ecological effects. Its high lipophilicity allows it to accumulate in fatty tissues of living organisms, leading to biomagnification in food webs. This accumulation poses risks not only to wildlife but also to humans who consume contaminated food sources.
Case Study 1: Human Exposure Assessment
A case study assessing human exposure to brominated flame retardants, including DBTP, highlighted elevated levels of these compounds in breast milk samples from nursing mothers. The findings suggested potential health risks for infants due to dietary exposure through breastfeeding.
Case Study 2: Wildlife Impact
Research on wildlife populations exposed to PBDEs has shown reproductive failures and developmental abnormalities linked to high levels of brominated flame retardants in their habitats. Specifically, studies on fish populations revealed significant declines in reproductive success correlated with environmental concentrations of DBTP.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
